

# Selectivity profiling of Palmostatin B against a panel of serine hydrolases

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# Palmostatin B: A Comparative Selectivity Profile Against Serine Hydrolases

For Researchers, Scientists, and Drug Development Professionals

**Palmostatin B**, a β-lactone-based inhibitor, is a widely utilized chemical probe to study the roles of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, localization, and signaling. While initially identified as a potent inhibitor of acylprotein thioesterases 1 and 2 (APT1/LYPLA1 and APT2/LYPLA2), which remove palmitate from proteins, subsequent studies have revealed a broader inhibitory activity against a range of serine hydrolases. This guide provides a comprehensive comparison of **Palmostatin B**'s selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental assessment.

## Selectivity Profile of Palmostatin B

The inhibitory activity of **Palmostatin B** has been assessed against a panel of human serine hydrolases using competitive activity-based protein profiling (ABPP). The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values provide a quantitative measure of its potency and selectivity.



Target Serine Hydrolase	Enzyme Name	IC50 / Ki (nM)	Reference
Primary Targets			
hAPT1 (LYPLA1)	Acyl-Protein Thioesterase 1	5.4 (IC50)	[1]
hAPT2 (LYPLA2)	Acyl-Protein Thioesterase 2	34 (Ki)	[1]
Off-Targets			
hABHD6	α/β-Hydrolase Domain-containing Protein 6	~50 (IC50)	[2]
hMAGL	Monoglyceride Lipase	~90 (IC50)	[2]
hBAT5 (ABHD17A)	α/β-Hydrolase Domain-containing Protein 17A	~100 (IC50)	[2]
hABHD12	α/β-Hydrolase Domain-containing Protein 12	~2000 (IC50)	[2]
hFAAH	Fatty Acid Amide Hydrolase	Inactive	[2]

Note: Lower IC50/Ki values indicate higher potency. The data reveals that while **Palmostatin B** is a highly potent inhibitor of its primary targets, APT1 and APT2, it also exhibits significant inhibitory activity against other serine hydrolases, particularly hABHD6, hMAGL, and hBAT5, at nanomolar concentrations. This lack of absolute specificity is a critical consideration when interpreting experimental results using **Palmostatin B**.

## **Mechanism of Action**

**Palmostatin B** functions as a mechanism-based inhibitor. Its  $\beta$ -lactone ring is electrophilic and is susceptible to nucleophilic attack by the catalytic serine residue present in the active site of

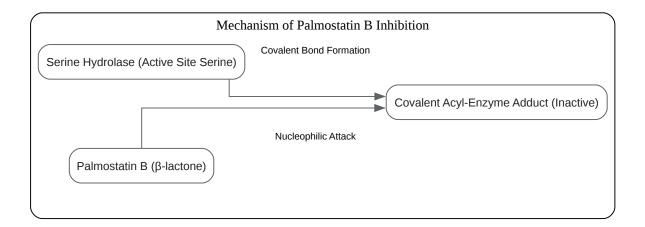




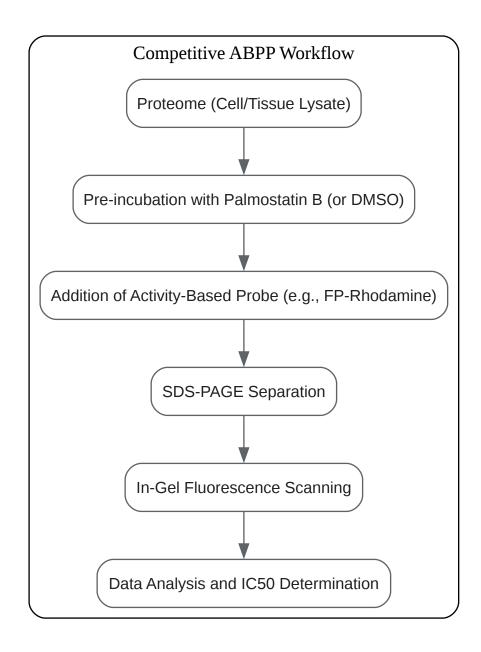


serine hydrolases. This reaction leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.

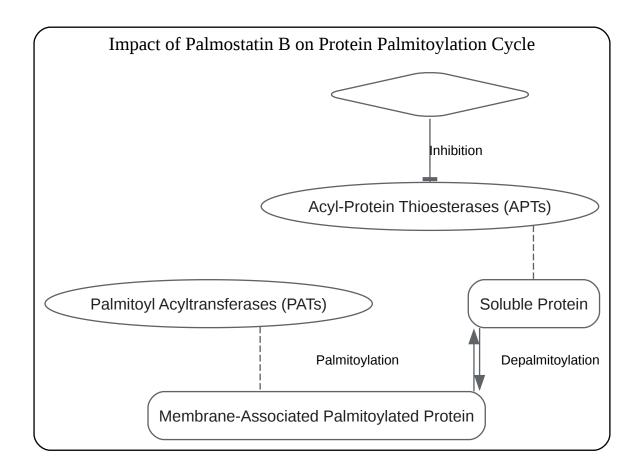












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